

(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol

chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1347446

[Get Quote](#)

An In-depth Technical Guide to (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol is a substituted pyrazole derivative. The pyrazole nucleus is a well-established pharmacophore found in a variety of biologically active compounds. This technical guide provides a summary of the available information on the chemical structure, properties, and a proposed synthetic route for (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol. Due to the limited availability of specific experimental data for this compound, some properties are estimated based on structurally similar molecules.

Chemical Structure and Properties

The chemical structure of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol consists of a pyrazole ring substituted with an ethyl group at the N1 position, a methyl group at the C5 position, and a hydroxymethyl group at the C4 position.

Table 1: Chemical and Physical Properties of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol and Related Compounds

Property	(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol	(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol	(1-methyl-1H-pyrazol-4-yl)methanol (Analogue)
CAS Number	494214-31-2	1006464-74-9	112029-98-8
Molecular Formula	C ₇ H ₁₂ N ₂ O	C ₇ H ₁₂ N ₂ O	C ₅ H ₈ N ₂ O
Molecular Weight	140.18 g/mol	140.18 g/mol	112.13 g/mol
IUPAC Name	(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol	(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol	(1-methyl-1H-pyrazol-4-yl)methanol
Melting Point	Data not available	Data not available	Data not available
Boiling Point	Data not available	Data not available	Data not available
Solubility	Data not available	Data not available	Data not available
XLogP3	Data not available	0.1	-0.7
Hydrogen Bond Donor Count	1	1	1
Hydrogen Bond Acceptor Count	2	2	2
Rotatable Bond Count	2	2	2

Note: Some properties for **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol** are not publicly available and are therefore listed as "Data not available". The properties of the isomer and analogue are provided for comparative purposes.

Proposed Synthesis

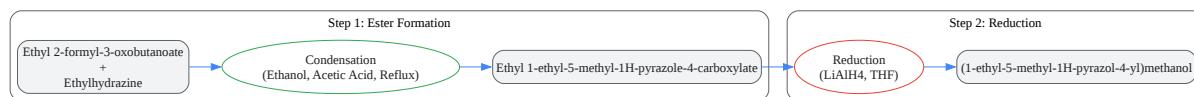
A specific experimental protocol for the synthesis of **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar pyrazole-4-yl-methanol derivatives. This typically involves the reduction of a corresponding pyrazole-4-carboxylate ester.

Proposed Experimental Protocol:

Step 1: Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate

A common method for the synthesis of the pyrazole core is the condensation of a β -dicarbonyl compound with a hydrazine. For this specific molecule, the reaction would involve ethyl 2-formyl-3-oxobutanoate and ethylhydrazine.

- Materials: Ethyl 2-formyl-3-oxobutanoate, ethylhydrazine, ethanol, catalytic amount of acid (e.g., acetic acid).
- Procedure:
 - Dissolve ethyl 2-formyl-3-oxobutanoate in ethanol.
 - Add ethylhydrazine to the solution, followed by a catalytic amount of acetic acid.
 - Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate.


Step 2: Reduction to (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol

The synthesized ester can then be reduced to the corresponding alcohol using a suitable reducing agent, such as lithium aluminum hydride (LAH). A detailed protocol for a similar reduction is available for the synthesis of (1H-pyrazol-4-yl)methanol[2].

- Materials: Ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF), water, 1 M sodium hydroxide (NaOH) solution, anhydrous magnesium sulfate ($MgSO_4$).
- Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, suspend LAH in anhydrous THF and cool to 0 °C.
- Slowly add a solution of ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate in anhydrous THF to the LAH suspension.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Cool the mixture in an ice bath and carefully quench the reaction by the sequential dropwise addition of water, followed by 1 M NaOH solution.
- Stir the resulting mixture for 20 minutes.
- Add anhydrous MgSO₄ to dry the mixture and stir for an additional 30 minutes at room temperature.
- Filter the solids through celite and wash the filter cake with THF and methanol.
- Combine the filtrates and evaporate the solvent under reduced pressure to yield **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol**.
- Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Proposed Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol**.

Biological Activity and Potential Applications

While specific studies on the biological activity of **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol** are limited, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities. These include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.

Given this, **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol** could serve as a valuable building block in drug discovery programs. Its structural features could be modified to optimize binding to various biological targets. Further research is warranted to explore the specific biological profile of this compound and its potential therapeutic applications.

Conclusion

This technical guide provides a consolidated overview of the current knowledge on **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol**. While specific experimental data for this compound is scarce, this document offers a foundational understanding of its structure, a plausible synthetic route with a detailed proposed protocol, and an outlook on its potential in medicinal chemistry. It is anticipated that this information will be a valuable resource for researchers and professionals in the field of drug development. Further experimental investigation is necessary to fully characterize its physicochemical properties and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol | C7H12N2O | CID 23005549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347446#1-ethyl-5-methyl-1h-pyrazol-4-yl-methanol-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com